2-Chloro-1-(4-nitrophenyl)ethanone

Overview

Description

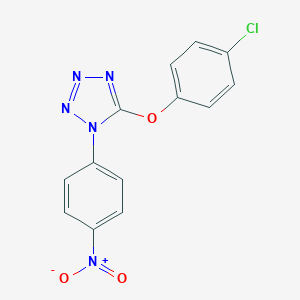

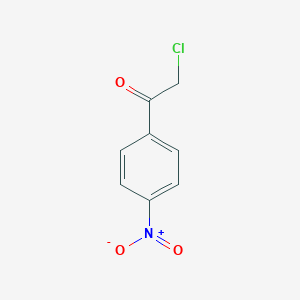

2-Chloro-1-(4-nitrophenyl)ethanone is a chemical compound with the molecular formula C8H6ClNO3 . It has a molecular weight of 199.59 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6ClNO3/c9-5-8(11)6-1-3-7(4-2-6)10(12)13/h1-4H,5H2 . This indicates the presence of a chlorine atom attached to the ethanone group and a nitro group attached to the phenyl ring.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a density of 1.384g/cm3 and a boiling point of 322.1ºC at 760mmHg .Scientific Research Applications

Synthesis of Aminobenzo[b]thiophenes

Androsov et al. (2010) demonstrated the use of 1-(2-chloro-5-nitrophenyl)ethanone in the one-pot synthesis of 3-aminobenzo[b]thiophenes via the Willgerodt–Kindler route. This method allows for an efficient and simple approach to synthesize these compounds (Androsov et al., 2010).

Phase Equilibrium Studies

Li et al. (2019) conducted research on the solid-liquid phase equilibrium of 1-(4-nitrophenyl)ethanone in different solvents. This study provides essential data for the separation of mixtures containing 1-(4-nitrophenyl)ethanone (Li et al., 2019).

Cyclization Reactions

Fan et al. (1998) explored cyclization reactions of 2-(2-chloro-4-nitrophenylsulfonyl)-1-(2-thienyl)ethanone, showcasing its potential in forming heterocyclic compounds through various cyclization processes (Fan et al., 1998).

Whole-Cell Biocatalysis

Tokoshima et al. (2013) utilized 2-chloro-1-(3-nitrophenyl)ethanone in a whole-cell biocatalysis process to produce (R)-2-chloro-1-(3-nitrophenyl)ethanol, a precursor for phenylephrine, showcasing its application in enantioselective synthesis (Tokoshima et al., 2013).

Charge Density Analysis

Hibbs et al. (2003) conducted a charge density analysis of 1-(2-hydroxy-5-nitrophenyl)ethanone, providing insights into the molecular structure and bonding features, which is crucial for understanding its chemical behavior (Hibbs et al., 2003).

Synthesis of Antimicrobial Agents

Patel et al. (2011) reported the synthesis of various derivatives of 1-(4-nitrophenyl)ethanone, demonstrating its utility in creating compounds with antimicrobial activity (Patel et al., 2011).

Safety and Hazards

Mechanism of Action

Target of Action

It’s known that similar compounds interact with various enzymes and proteins within the cell, altering their function and leading to downstream effects .

Mode of Action

It’s known that similar compounds can undergo electrophilic aromatic substitution , where the positive end of the dipole attacks the aromatic compound . This interaction can lead to changes in the target molecule’s structure and function .

Biochemical Pathways

2-Chloro-1-(4-nitrophenyl)ethanone is degraded via the 1,2,4-benzenetriol (BT) pathway in certain bacterial strains . The enzyme HnpAB, a two-component FAD-dependent monooxygenase, catalyzes the conversion of this compound to BT via chloro-1,4-benzoquinone . This pathway is significantly different from the (chloro)hydroquinone pathways reported in other organisms .

Pharmacokinetics

Its molecular weight of 19959 suggests that it may be absorbed and distributed in the body

Result of Action

The degradation of this compound via the bt pathway in certain bacteria suggests that it may have an impact on microbial metabolism .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . For instance, its stability may be affected by temperature, as suggested by its storage recommendation at 4°C

properties

IUPAC Name |

2-chloro-1-(4-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO3/c9-5-8(11)6-1-3-7(4-2-6)10(12)13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKLMHYUFNDAZAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50295025 | |

| Record name | 2-chloro-1-(4-nitrophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50295025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34006-49-0 | |

| Record name | NSC99337 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99337 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-1-(4-nitrophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50295025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(6-ethyl-6-methyl-4-oxo-5,8-dihydro-4H-pyrano[4',3':4,5]thieno[2,3-d][1,2,3]triazin-3(6H)-yl)-N-phenylacetamide](/img/structure/B458909.png)

![12-Methyl-10,11,12,13-tetrahydro[1]benzothieno[3,2-e]di[1,2,4]triazolo[4,3-a:1,5-c]pyrimidin-7-yl hydrosulfide](/img/structure/B458911.png)

![N-Benzyl-2-[(16-methyl-19-thia-2,4,5,7,8,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaen-3-yl)sulfanyl]acetamide](/img/structure/B458913.png)

![2-(6-ethyl-6-methyl-4-oxo-5,8-dihydro-4H-pyrano[4',3':4,5]thieno[2,3-d][1,2,3]triazin-3(6H)-yl)-N-(1-naphthyl)acetamide](/img/structure/B458914.png)

![2,2-dimethyl-5-phenyl-8-(1-pyrrolidinyl)-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B458916.png)

![11,12-dihydro-10H-cyclopenta[4,5]thieno[3,2-e]di[1,2,4]triazolo[4,3-a:1,5-c]pyrimidin-7-yl hydrosulfide](/img/structure/B458918.png)

![17-(3,4-Dichlorophenyl)-1-[hydroxy(oxido)amino]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B458921.png)

![3-bromo-N-[4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B458927.png)

![2-tert-butyl-5-{5-(2-tert-butyl-2H-tetraazol-5-yl)-3-[2-(2-tert-butyl-2H-tetraazol-5-yl)ethyl]-3-nitropentyl}-2H-tetraazole](/img/structure/B458928.png)